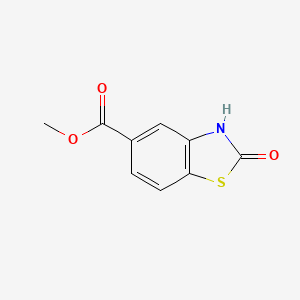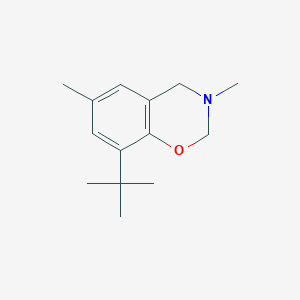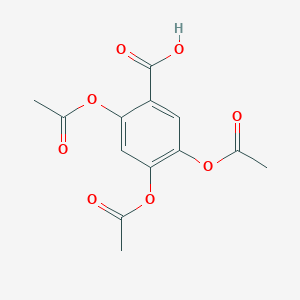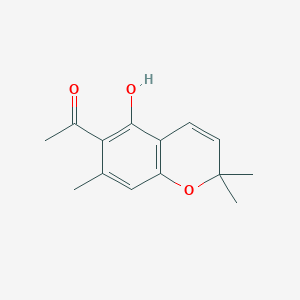
5-Ethoxy-2,2-dimethylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-2,2-dimethylpentan-1-ol is an organic compound with the molecular formula C9H20O2 It is a branched-chain alcohol with an ethoxy group attached to the second carbon of a 2,2-dimethylpentan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethylpentan-1-ol can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. For instance, the reaction between 2,2-dimethylpentan-1-ol and ethyl bromide in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-2,2-dimethylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
5-Ethoxy-2,2-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Mecanismo De Acción
The mechanism by which 5-Ethoxy-2,2-dimethylpentan-1-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpentan-1-ol: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxy-1,2-diphenylethan-1-ol: Contains a phenyl group, which significantly alters its chemical properties and applications.
Uniqueness
5-Ethoxy-2,2-dimethylpentan-1-ol is unique due to its combination of an ethoxy group and a branched-chain alcohol structure. This combination provides distinct reactivity and solubility characteristics, making it valuable in specific research and industrial applications.
Propiedades
| 90724-92-8 | |
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
5-ethoxy-2,2-dimethylpentan-1-ol |
InChI |
InChI=1S/C9H20O2/c1-4-11-7-5-6-9(2,3)8-10/h10H,4-8H2,1-3H3 |
Clave InChI |
NJTWRRZNSCTKDC-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)


![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)


